molecular formula C9H7BrF3NO2 B8153633 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetamide

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetamide

Cat. No.: B8153633
M. Wt: 298.06 g/mol
InChI Key: HVPMSBLKYCCMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetamide is an organic compound characterized by the presence of a bromo group, a trifluoromethyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetamide typically involves the reaction of 4-bromo-3-(trifluoromethyl)phenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The phenoxyacetamide moiety can undergo oxidation to form corresponding acids or ketones.

    Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic substitution: Formation of substituted phenoxyacetamides.

    Oxidation: Formation of phenoxyacetic acids or ketones.

    Reduction: Formation of phenoxyacetamines or alcohols.

Scientific Research Applications

2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phenoxyacetamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)acetophenone
  • 2-Bromo-4-(trifluoromethoxy)acetophenone

Comparison: 2-(4-Bromo-3-(trifluoromethyl)phenoxy)acetamide is unique due to the presence of both the bromo and trifluoromethyl groups, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications. The phenoxyacetamide moiety also provides additional sites for chemical modification, enhancing its versatility in synthetic chemistry.

Properties

IUPAC Name

2-[4-bromo-3-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF3NO2/c10-7-2-1-5(16-4-8(14)15)3-6(7)9(11,12)13/h1-3H,4H2,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPMSBLKYCCMRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)N)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.